3-(1H-pyrazol-1-yl)butan-1-ol
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Overview
Description
3-(1H-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 3-(1h-pyrazol-1-yl)butan-1-ol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium parasites.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that inhibits the growth and proliferation of the parasites . The specific interactions and changes resulting from the compound’s action on its targets remain to be elucidated.
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways essential for the survival and replication of the leishmania and plasmodium parasites .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that the compound inhibits the growth and proliferation of the leishmania and plasmodium parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of an acetylenic ketone with methylhydrazine or aryl hydrazines in ethanol, which yields regioisomeric pyrazoles . The reaction conditions often involve refluxing the mixture in ethanol for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while reduction could produce various alcohol derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its pyrazole moiety.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.
Comparison with Similar Compounds
3-(1H-pyrazol-1-yl)propanoic acid hydrochloride: This compound has a similar pyrazole ring structure but differs in its functional groups and overall molecular structure.
1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one: Another pyrazole derivative with different substituents, used in various pharmacological studies.
Uniqueness: 3-(1H-pyrazol-1-yl)butan-1-ol is unique due to its specific hydroxyl group attached to the butane chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.
Properties
IUPAC Name |
3-pyrazol-1-ylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(3-6-10)9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTISHUJSCJXXRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629695 |
Source
|
Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007517-63-6 |
Source
|
Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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